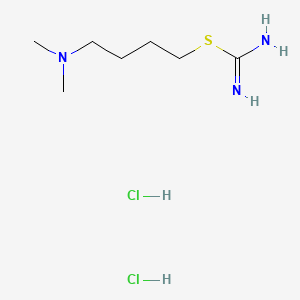

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride

概述

描述

4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride is a chemical compound with the molecular formula C7H19Cl2N3S. It is also known by other names such as 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride and SKF 91488 dihydrochloride .

准备方法

The synthesis of 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride typically involves the reaction of 4-(dimethylamino)butylamine with thiourea in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Carbamimidothioate Moiety (S=C-N)

This group is structurally analogous to thiourea derivatives, which are known for their versatility in organic chemistry. Key reaction pathways include:

-

Hydrolysis : Under acidic or basic conditions, the thiourea group can hydrolyze to form corresponding amides or carboxylic acids .

-

Nucleophilic Substitution : The sulfur atom may act as a nucleophile, participating in substitution reactions with electrophiles .

-

Redox Behavior : Potential redox reactivity, though specific conditions are not detailed in available sources.

Dimethylamino Group (N(CH₃)₂)

The tertiary amine group exhibits classic nitrogen-centered reactivity:

-

Alkylation : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts .

-

Deprotonation : Acidic environments may protonate the amine, altering its reactivity .

-

Coordination Chemistry : Potential interactions with metal ions due to lone pair availability .

Hydrolysis of Carbamimidothioate

The thiourea moiety (S=C-N) can undergo hydrolysis under catalytic conditions, leading to:

-

Acidic Hydrolysis : Likely forms a thiocarboxylic acid derivative.

-

Basic Hydrolysis : May produce an amide or thioamide intermediate.

Amine Reactivity

The dimethylamino group participates in:

-

Electrophilic Substitution : Reactivity with carbonyl compounds (e.g., ketones, aldehydes) to form imine derivatives.

-

Quaternization : Reaction with alkyl halides to generate quaternary ammonium salts, altering solubility and biological activity .

Structural and Reactivity Comparison

| Functional Group | Reactivity Type | Key Products |

|---|---|---|

| Carbamimidothioate | Hydrolysis/Nucleophilic | Thiocarboxylic acid, amide |

| Dimethylamino | Alkylation/Coordination | Quaternary ammonium salts, imines |

Biological and Chemical Implications

While specific reaction data is limited in the provided sources, the compound’s structural features suggest applications in:

科学研究应用

Chemistry and Synthesis

4-(Dimethylamino)butyl carbamimidothioate; dihydrochloride serves as a reagent in various chemical reactions, particularly in synthesis processes involving thiourea derivatives. Its ability to undergo oxidation, reduction, and substitution reactions enhances its utility in organic chemistry.

Biological Research

The compound has been extensively studied for its biological activities:

- Histamine Metabolism : By inhibiting HNMT, SKF 91488 increases histamine levels, which is crucial for understanding allergic responses and histaminergic signaling pathways. This makes it particularly relevant in research related to asthma, allergies, and other histamine-related conditions .

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to SKF 91488 may exhibit antimicrobial properties against various bacteria, including non-tuberculous mycobacteria (NTM). In vitro assays have demonstrated that certain structural analogs can inhibit bacterial growth effectively .

Medical Applications

The therapeutic potential of 4-(dimethylamino)butyl carbamimidothioate; dihydrochloride is under investigation:

- Potential Therapeutics : Research indicates that this compound could be utilized in developing treatments for conditions influenced by histamine levels, such as allergies and gastric acid secretion disorders. Its selective inhibition of HNMT allows for targeted therapeutic strategies without the side effects associated with direct receptor agonism .

Industrial Applications

In industrial settings, SKF 91488 may be employed in the production of other chemicals and materials due to its unique chemical properties. Its reactivity can be harnessed for synthesizing novel compounds with desired biological activities.

Case Study 1: Histaminergic Signaling Research

A study investigated the effects of SKF 91488 on histaminergic signaling pathways in human cell lines. The results indicated that increased histamine levels led to enhanced cellular responses associated with allergic reactions. This study underscores the compound's potential as a tool for exploring histamine-related pathologies.

Case Study 2: Antimicrobial Properties

Another research project evaluated the antimicrobial efficacy of SKF 91488 analogs against resistant strains of bacteria. The findings revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

作用机制

The mechanism of action of 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit histamine N-methyltransferase, an enzyme responsible for the degradation of histamine. By inhibiting this enzyme, the compound increases histamine levels, which can have various physiological effects .

相似化合物的比较

4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

α-Fluoromethylhistidine: Another histamine-related compound with different properties and applications.

Histidine methyl ester: A compound with similar biological activities but different chemical structure.

生物活性

4-(Dimethylamino)butyl carbamimidothioate; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and case studies.

The compound acts primarily as an inhibitor of histamine N-methyltransferase (HNMT), an enzyme responsible for the degradation of histamine. By inhibiting HNMT, 4-(dimethylamino)butyl carbamimidothioate increases histamine levels in biological systems, which can have various downstream effects on cellular signaling pathways and metabolic processes.

| Property | Value |

|---|---|

| Chemical Formula | C7H17N3S |

| Molecular Weight | 175.29 g/mol |

| Inhibition Target | Histamine N-methyltransferase |

| Mechanism of Action | Enzyme inhibition |

Cellular Effects

The increase in histamine levels due to the inhibition of HNMT can lead to enhanced activation of histamine receptors. This has implications for various biological processes, including inflammation, immune response, and neurotransmission. Studies indicate that elevated histamine can modulate gene expression and influence cellular metabolism.

Case Study: Histamine Receptor Activation

In laboratory settings, the application of 4-(dimethylamino)butyl carbamimidothioate resulted in significant increases in intracellular histamine levels, leading to enhanced activation of H1 and H2 histamine receptors. This activation was linked to increased inflammatory responses in cultured immune cells, demonstrating the compound's potential role in modulating immune functions.

Molecular Mechanism

The molecular mechanism by which 4-(dimethylamino)butyl carbamimidothioate exerts its effects involves its binding to the active site of HNMT. This binding prevents the methylation of histamine, thereby stabilizing its levels within cells. The specificity of this interaction is crucial for its biological activity, as it does not exhibit agonist activity on histamine receptors directly.

Research Applications

4-(Dimethylamino)butyl carbamimidothioate has several applications in scientific research:

- Chemistry : Used as a reagent in various chemical syntheses.

- Biology : Investigated for its interactions with biomolecules and potential therapeutic effects.

- Medicine : Explored for applications in treating conditions related to histamine dysregulation.

- Industry : Potentially utilized in producing other chemicals and materials.

Comparison with Similar Compounds

The compound's unique structure allows it to differ from similar compounds like α-fluoromethylhistidine and histidine methyl ester, which also interact with histamine pathways but exhibit different properties and mechanisms of action.

Table 2: Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Properties |

|---|---|---|

| 4-(Dimethylamino)butyl carbamimidothioate | HNMT inhibition | Increases histamine levels |

| α-Fluoromethylhistidine | Histidine analog | Different receptor interactions |

| Histidine methyl ester | Methylation-related | Varies in biological activity |

属性

IUPAC Name |

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLHSMBWWIIWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCSC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。